molecular formula C20H19ClFN3O5S B2687095 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 863002-03-3

4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2687095
CAS No.: 863002-03-3
M. Wt: 467.9
InChI Key: PAFDNCQNUWWALT-UHFFFAOYSA-N
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Description

4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a common structural motif in medicinal chemistry, and is characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a methylsulfonamido group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Methylsulfonamido Group: This step might involve the reaction of the pyrazole intermediate with a sulfonamide derivative under appropriate conditions, such as the presence of a base or a coupling reagent.

    Formation of the Butanoic Acid Moiety: This can be accomplished through a series of reactions, including alkylation and oxidation steps, to introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butanoic acid moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, potentially converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be used to study enzyme interactions, given its structural similarity to various bioactive molecules. It could also serve as a probe in biochemical assays.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its pyrazole ring is a common motif in many pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the sulfonamido group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(2-chlorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
  • 4-(5-(2-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Uniqueness

The unique combination of the chloro-fluorophenyl group and the methylsulfonamido group in 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid distinguishes it from similar compounds. This specific arrangement of functional groups can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-(2-chloro-6-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O5S/c1-31(29,30)24-13-5-2-4-12(10-13)16-11-17(20-14(21)6-3-7-15(20)22)25(23-16)18(26)8-9-19(27)28/h2-7,10,17,24H,8-9,11H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFDNCQNUWWALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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